molecular formula C19H14ClN3O5 B2594982 1-((3-chlorobenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852364-58-0

1-((3-chlorobenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2594982
CAS No.: 852364-58-0
M. Wt: 399.79
InChI Key: GTBICDMBQLZERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chlorobenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 3-chlorobenzyloxy group at position 1 and a 4-nitrophenyl carboxamide at position 2. This compound belongs to a broader class of dihydropyridine carboxamides, which are often explored for their biological activities, including kinase inhibition and antimicrobial properties . For instance, related compounds with 4-nitrophenyl or 3-chlorobenzyl groups have been synthesized for targeting enzymes like β-lactamases or kinases .

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5/c20-14-4-1-3-13(11-14)12-28-22-10-2-5-17(19(22)25)18(24)21-15-6-8-16(9-7-15)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBICDMBQLZERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-chlorobenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the chlorobenzyl intermediate: This step involves the reaction of a suitable benzyl chloride derivative with a base to form the chlorobenzyl intermediate.

    Coupling with the nitrophenyl group: The chlorobenzyl intermediate is then reacted with a nitrophenyl derivative under specific conditions to form the desired product.

    Cyclization and carboxamide formation:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-((3-chlorobenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((3-chlorobenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-chlorobenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications

  • Dihydropyridine vs. Naphthyridine : The target compound’s dihydropyridine core is distinct from the naphthyridine core in compound 67 , which extends aromaticity and may enhance π-π stacking interactions in biological targets .
  • Substituent Effects: The 3-chlorobenzyloxy group in the target compound contrasts with BMS-777607’s fluoroaryl and ethoxy groups, which improve metabolic stability and kinase selectivity .

Biological Activity

The compound 1-((3-chlorobenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a dihydropyridine core and various functional groups, suggest diverse biological activities that warrant detailed investigation. This article will explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H16ClN3O5 . The structure includes:

  • Dihydropyridine core : A bicyclic structure that is known for its role in various biological activities.
  • Chlorobenzyl ether : Contributes to lipophilicity and potential interactions with biological membranes.
  • Nitrophenyl amide moiety : Implicated in enzyme interactions and receptor binding.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC20H16ClN3O5
Dihydropyridine CoreBicyclic structure involved in various activities
Chlorobenzyl GroupEnhances lipophilicity
Nitro GroupPotential for enzyme interaction

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that related dihydropyridine derivatives can inhibit tumor growth in various cancer models. For instance, a study highlighted that a structurally similar compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration .
  • Enzyme Inhibition : The compound's ability to interact with metabolic enzymes suggests potential as an inhibitor in specific pathways. Similar compounds have been identified as potent Met kinase inhibitors, which are crucial in cancer progression .

The biological activity of this compound may be attributed to:

  • Nucleophilic Addition Reactions : The carbonyl group within the dihydropyridine ring can participate in nucleophilic addition reactions, enhancing its reactivity towards biological targets.
  • Binding Affinity to Biological Targets : Research employing molecular docking techniques could elucidate how this compound interacts with specific enzymes or receptors implicated in disease processes. Such studies are essential for understanding its pharmacodynamics and pharmacokinetics.

Case Study 1: Anticancer Activity

A recent investigation into a related dihydropyridine compound revealed significant anticancer properties. The study reported:

  • Compound Tested : A derivative structurally similar to this compound.
  • Model Used : GTL-16 human gastric carcinoma xenograft model.
  • Results : The compound achieved complete tumor stasis following oral administration, demonstrating its potential as an effective anticancer agent .

Table 2: Summary of Biological Activity Studies

Study FocusCompound TestedModel UsedKey Findings
Anticancer ActivityDihydropyridine derivativeGTL-16 human gastric carcinomaComplete tumor stasis observed
Enzyme InhibitionMet kinase inhibitorsVarious cancer cell linesPotent inhibition of kinase activity

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound contains a dihydropyridine core with a 3-chlorobenzyl ether group, a 4-nitrophenyl carboxamide substituent, and a ketone at the 2-position. The chlorobenzyl moiety enhances lipophilicity and potential membrane permeability, while the nitro group on the phenyl ring may participate in electron-deficient interactions (e.g., with biological targets). The dihydropyridine ring is redox-active, which could influence stability under varying pH or oxidative conditions .

Methodological Insight : Use spectroscopic techniques (e.g., 1^1H/13^13C NMR, IR) to confirm functional groups. Computational tools like DFT can predict electronic effects of substituents.

Q. What are common synthetic routes for preparing this compound, and what reaction parameters are critical?

Synthesis typically involves:

  • Step 1 : Formation of the dihydropyridine ring via Hantzsch-like cyclization or condensation of β-keto esters with amines.
  • Step 2 : Introduction of the 3-chlorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction.
  • Step 3 : Coupling with 4-nitroaniline using carbodiimide-mediated amidation (e.g., EDC/HOBt).

Critical parameters include temperature control (60–80°C for cyclization), solvent polarity (e.g., DMF for amidation), and catalyst selection (e.g., Lewis acids for regioselectivity). Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

  • Purity : HPLC with UV detection (λ = 254 nm for nitro group absorption).
  • Structure : X-ray crystallography for absolute configuration (if crystalline) or 2D NMR (COSY, HSQC) to resolve dihydropyridine ring protons.
  • Stability : TGA/DSC to assess thermal degradation profiles .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions (e.g., over-oxidation or dimerization)?

  • Experimental Design : Perform a Design of Experiments (DoE) to test variables like reagent stoichiometry, solvent (aprotic vs. protic), and reaction time.
  • Mitigation Strategies : Use inert atmospheres (N2_2) to prevent oxidation of the dihydropyridine ring. Add radical scavengers (e.g., BHT) to suppress dimerization. Monitor intermediates via LC-MS .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Target Identification : Use affinity chromatography with immobilized compound derivatives or proteomics (e.g., thermal shift assays).
  • Kinetic Studies : Measure IC50_{50} values against suspected enzymes (e.g., kinases, cytochrome P450) using fluorogenic substrates.
  • Molecular Dynamics : Simulate binding interactions with homology-modeled targets (e.g., nitro group’s role in hydrogen bonding) .

Q. How can structural modifications improve bioavailability or reduce toxicity?

  • SAR Approach : Synthesize analogs with:
  • Nitro group replacements : Replace with cyano or trifluoromethyl to reduce metabolic activation.
  • Chlorobenzyl variants : Test 2-chloro or 4-chloro isomers for altered LogP and solubility.
    • In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .

Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., pIC50_{50}).
  • Probe Contamination : Validate compound identity in prior studies via HRMS or 1^1H NMR comparison .

Q. What advanced techniques resolve ambiguities in the compound’s 3D conformation?

  • X-Ray Crystallography : Co-crystallize with a stabilizing ligand (e.g., cyclodextrin) if pure crystals are challenging to obtain.
  • NOESY NMR : Detect through-space interactions to confirm the chlorobenzyl group’s spatial orientation relative to the dihydropyridine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.